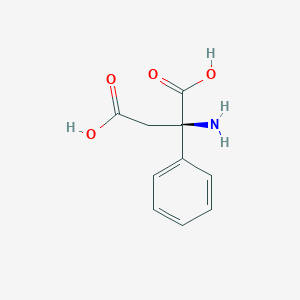![molecular formula C15H22ClNO2 B14616960 Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- CAS No. 59732-17-1](/img/structure/B14616960.png)
Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- is a chemical compound with the molecular formula C15H22ClNO2. It is a type of carbamoyl chloride, which is a functional group characterized by the formula R2NC(O)Cl. These compounds are typically moisture-sensitive, colorless, and soluble in nonpolar organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- can be synthesized through the reaction of an amine with phosgene (COCl2). The general reaction is as follows: [ 2 R2NH + COCl2 \rightarrow R2NCOCl + [R2NH2]Cl ] Another method involves the addition of hydrogen chloride to isocyanates: [ RNCO + HCl \rightarrow RNHCOCl ] These reactions typically require controlled conditions to avoid the formation of unwanted by-products .
Industrial Production Methods
Industrial production of carbamic chlorides often involves large-scale reactions using phosgene and amines. The process is carried out in specialized reactors designed to handle toxic and corrosive reagents like phosgene. The products are then purified through distillation or recrystallization to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acids. [ R2NCOCl + H2O \rightarrow R2NC(O)OH + HCl ]
Alcoholysis: Reacts with alcohols to form carbamates. [ R2NCOCl + R’OH + C5H5N \rightarrow R2NC(O)OR’ + C5H5NHCl ]
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and pyridine (C5H5N) as a base. The reactions are typically carried out under mild conditions to prevent the decomposition of the carbamic chloride .
Major Products Formed
The major products formed from these reactions include carbamic acids and carbamates, which are useful intermediates in organic synthesis and industrial applications .
Aplicaciones Científicas De Investigación
Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of carbamic chloride, ethyl[2-(hexyloxy)phenyl]- involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound acts as an electrophile, facilitating the formation of carbamic acids and carbamates through nucleophilic substitution reactions. These reactions are essential for the compound’s role in organic synthesis and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different substituents.
Diethylcarbamoyl chloride: Similar in structure but with ethyl groups instead of the hexyloxyphenyl group.
Uniqueness
Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The hexyloxyphenyl group provides additional steric and electronic effects, making it suitable for specialized applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
59732-17-1 |
|---|---|
Fórmula molecular |
C15H22ClNO2 |
Peso molecular |
283.79 g/mol |
Nombre IUPAC |
N-ethyl-N-(2-hexoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C15H22ClNO2/c1-3-5-6-9-12-19-14-11-8-7-10-13(14)17(4-2)15(16)18/h7-8,10-11H,3-6,9,12H2,1-2H3 |
Clave InChI |
WEJOGMCLJBYROM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=CC=C1N(CC)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


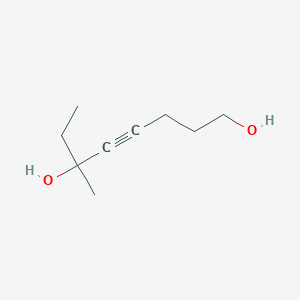

![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
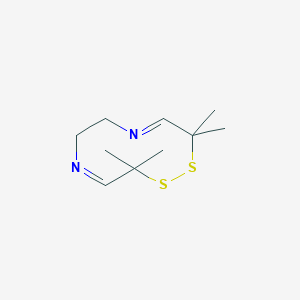
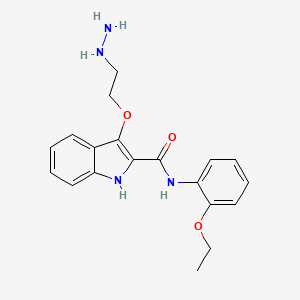
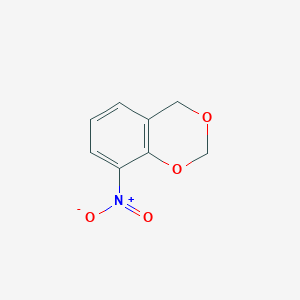

![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)
![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)

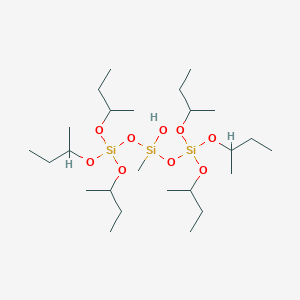
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)

